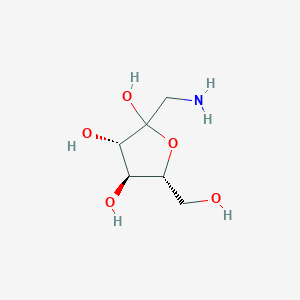
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-deoxy-D-fructose, also known as fructosamine, is a derivative of fructose where the hydroxyl group at the first carbon is replaced by an amino group. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. It was first described by Emil Fischer in 1886 .
Métodos De Preparación
1-Amino-1-deoxy-D-fructose can be synthesized through both non-enzymatic and enzymatic methods. The non-enzymatic method involves the reaction of D-glucose with an amine, typically under acidic or basic conditions, leading to the formation of a Schiff base, which then undergoes the Amadori rearrangement to yield 1-amino-1-deoxy-D-fructose . Industrial production often involves the Maillard reaction, where fructose reacts with amino acids at elevated temperatures and controlled pH levels .
Análisis De Reacciones Químicas
1-Amino-1-deoxy-D-fructose undergoes several types of chemical reactions:
Reduction: The compound can be reduced back to its parent sugar, fructose, under specific conditions.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing agents.
Major Products: The major products of these reactions include various AGEs, which are important in food chemistry and medical research.
Aplicaciones Científicas De Investigación
1-Amino-1-deoxy-D-fructose has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 1-amino-1-deoxy-D-fructose involves its role in the Maillard reaction. The compound forms a Schiff base with amino acids, which then undergoes the Amadori rearrangement to produce 1-amino-1-deoxy-D-fructose. This intermediate can further react to form AGEs, which are involved in various biological processes, including aging and the development of diabetic complications . The molecular targets include proteins and nucleic acids, where glycation can alter their structure and function .
Comparación Con Compuestos Similares
1-Amino-1-deoxy-D-fructose is unique due to its specific structure and reactivity. Similar compounds include:
1-deoxy-1-L-proline-D-fructose: Another Amadori compound formed from proline and fructose.
1-deoxy-1-L-alanine-D-fructose: Formed from alanine and fructose.
1-deoxy-1-L-glutamine-D-fructose: Formed from glutamine and fructose. These compounds share similar reactivity but differ in their amino acid components, leading to variations in their biological and chemical properties.
Propiedades
Fórmula molecular |
C6H13NO5 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
(3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H13NO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6?/m1/s1 |
Clave InChI |
BCFSSHCZTMDDSA-VRPWFDPXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(O1)(CN)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CN)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


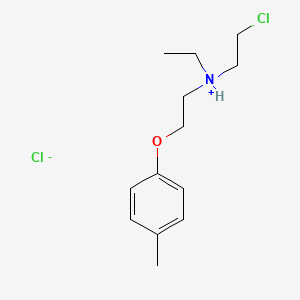
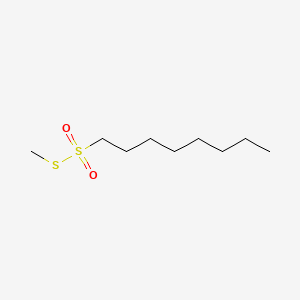
![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
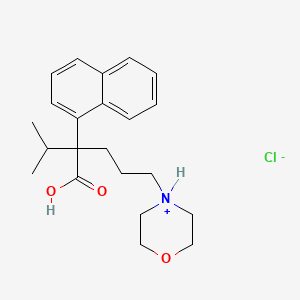
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

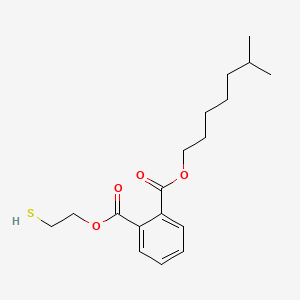

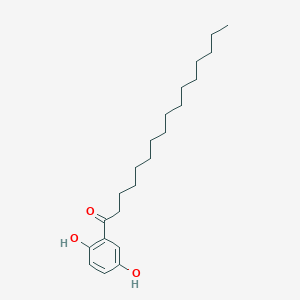
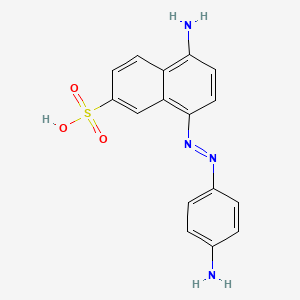
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

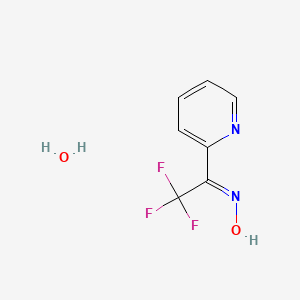
![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
